molecular formula C10H5ClFNO2 B3010157 6-Chloro-5-fluoro-quinoline-2-carboxylic acid CAS No. 2250242-64-7

6-Chloro-5-fluoro-quinoline-2-carboxylic acid

Cat. No.: B3010157
CAS No.: 2250242-64-7
M. Wt: 225.6
InChI Key: LVHYITBDHWMNDG-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-quinoline-2-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5ClFNO2. It is part of the quinoline family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-fluoro-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-chloro-3-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the target compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-fluoro-quinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

6-Chloro-5-fluoro-quinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Quinoline-2-carboxylic acid
  • 5-Chloro-quinoline-2-carboxylic acid
  • 6-Fluoro-quinoline-2-carboxylic acid

Comparison: Compared to these similar compounds, 6-Chloro-5-fluoro-quinoline-2-carboxylic acid exhibits unique properties due to the presence of both chlorine and fluorine atoms. These substituents can significantly influence the compound’s reactivity, biological activity, and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-5-fluoroquinoline-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-6-2-4-7-5(9(6)12)1-3-8(13-7)10(14)15/h1-4H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHYITBDHWMNDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=C(C=C2)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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